Fmoc-Ala-Ala-Asn-PAB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ala-Ala-Asn-PAB: is a synthetic peptide compound used primarily in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). The compound consists of a sequence of amino acids: alanine-alanine-asparagine, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a para-aminobenzoic acid (PAB) linker. This structure allows it to serve as a cleavable linker in ADCs, facilitating the targeted delivery of therapeutic agents to specific cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-Ala-Asn-PAB typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The process includes the following steps:
Fmoc Protection: The amino group of the first amino acid (alanine) is protected with the Fmoc group.
Coupling: The protected amino acid is coupled to a solid support resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Sequential Addition: The next amino acid (alanine) is added, followed by deprotection and coupling of asparagine.
Linker Attachment: The PAB linker is attached to the peptide sequence.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of microwave-assisted SPPS can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group is removed using bases such as piperidine or piperazine.
Coupling Reactions: The peptide sequence is formed through amide bond formation between amino acids.
Cleavage: The peptide is cleaved from the solid support using trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: TFA with scavengers such as water, triisopropylsilane (TIPS), and ethanedithiol (EDT).
Major Products:
Fmoc-Ala-Ala-Asn-PAB: The primary product formed through the sequential addition of amino acids and attachment of the PAB linker.
Byproducts: Minor byproducts may include truncated peptides and side-chain protected amino acids.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Ala-Ala-Asn-PAB is used as a building block in the synthesis of complex peptides and proteins.
Biology:
Antibody-Drug Conjugates (ADCs): The compound serves as a cleavable linker in ADCs, enabling the targeted delivery of cytotoxic drugs to cancer cells.
Medicine:
Drug Development: this compound is utilized in the development of novel therapeutic agents, particularly for cancer treatment.
Industry:
Mechanism of Action
Mechanism:
Cleavable Linker: Fmoc-Ala-Ala-Asn-PAB acts as a cleavable linker in ADCs. Upon reaching the target cell, the peptide sequence is cleaved by proteases, releasing the attached drug.
Molecular Targets: The compound targets specific cell surface antigens through the antibody component of the ADC, ensuring selective delivery of the therapeutic agent.
Comparison with Similar Compounds
Fmoc-PEG4-Ala-Ala-Asn-PAB: A similar compound with a polyethylene glycol (PEG) spacer, providing increased solubility and flexibility.
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP: Another variant with a PEG spacer and a trityl (Trt) protecting group on asparagine.
Uniqueness:
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O7/c1-18(30(41)37-27(15-28(33)39)31(42)36-21-13-11-20(16-38)12-14-21)34-29(40)19(2)35-32(43)44-17-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-14,18-19,26-27,38H,15-17H2,1-2H3,(H2,33,39)(H,34,40)(H,35,43)(H,36,42)(H,37,41)/t18-,19-,27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGGLUXCWFYXJT-BATDWUPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.